

butenafine hydrochloride pharmacokinetics

topical absorption skin distribution

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Compound Focus: Butenafine Hydrochloride

CAS No.: 101827-46-7

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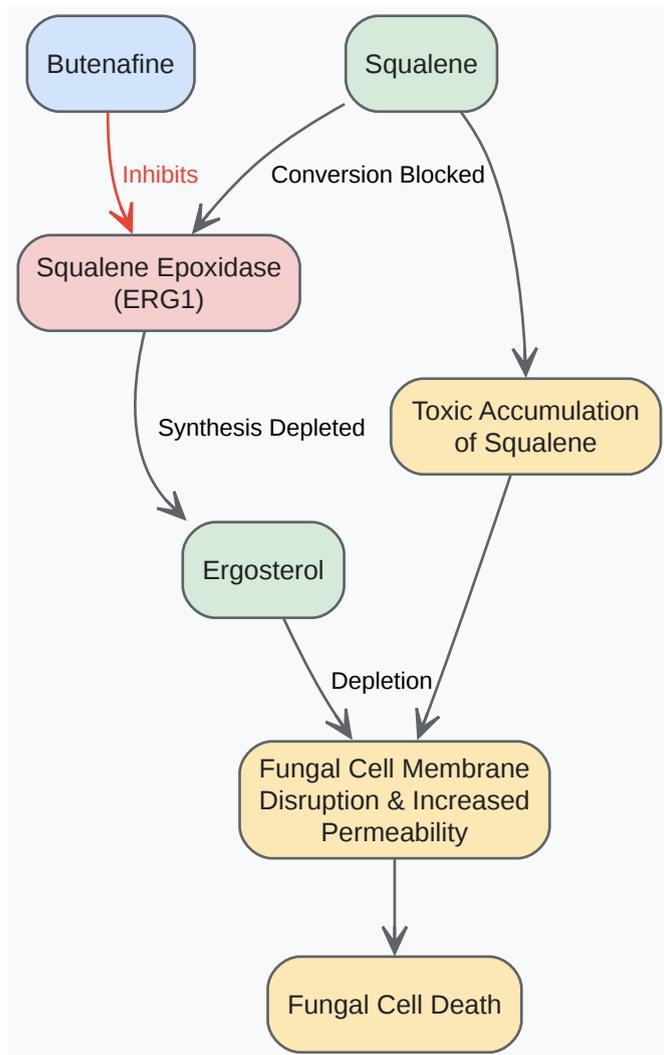
Summary of Butenafine Hydrochloride

Pharmacokinetic Data

| Parameter | Summary of Findings |
|--|--|
| Systemic Absorption | Low; mean plasma concentration was 0.91 µg/L after once-daily application for 14 days [1]. Total absorbed amount has not been quantified [2]. |
| Skin Distribution & Penetration | Penetrates well into the stratum corneum (the outermost layer of the skin) [3]. Achieves fungicidal concentrations in the skin, particularly the stratum corneum, for at least 72 hours after application, suggesting a strong depot effect due to interaction with cutaneous lipids [1]. |
| Metabolism | Systemically absorbed drug is metabolized. The primary metabolite in urine is formed through hydroxylation at the terminal t-butyl side-chain [2] [4]. |
| Half-Life | Following topical application, plasma concentration shows a biphasic decline. The estimated half-lives are 35 hours (initial) and over 150 hours (terminal) , indicating prolonged retention in the body [2] [4]. |

Mechanism of Action

The antifungal activity of butenafine is directly linked to its effect on fungal cell membranes. The diagram below illustrates this primary mechanism and the resulting cellular events.



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Butenafine inhibits squalene epoxidase, disrupting ergosterol synthesis and leading to fungal cell death.

Advanced Topical Formulation Research

Recent research focuses on novel drug delivery systems to enhance butenafine's topical performance. One study developed **Butenafine-loaded Solid Lipid Nanoparticles (BUTE-SLN)** incorporated into an aloe

vera gel [5].

- **Objective:** To enhance skin penetration, increase local drug deposition, reduce side effects like irritation, and shorten therapy duration [5].
- **Methodology - Modified Solvent Emulsification Technique:**
 - **Organic Phase:** Butenafine was dissolved in a 1:1 mixture of acetone and dimethyl sulfoxide (DMSO). This was mixed with the lipid (Olivem 1000) and stearyl amine at **80°C** [5].
 - **Aqueous Phase:** Composed of water, a surfactant (Olivem 300), and D- α tocopheryl polyethylene glycol succinate (TPGS), also maintained at **80°C** [5].
 - **Emulsification:** The hot lipid phase was added to the hot aqueous phase with constant stirring at 2000 rpm for 1 hour [5].
 - **Formation of SLNs:** The resulting dispersion was suddenly cooled to form the solid lipid nanoparticles [5].
 - **Gel Formulation:** The optimized BUTE-SLN dispersion was incorporated into an aloe vera gel base [5].
- **Key Findings:** The BUTE-SLN-aloe vera gel demonstrated **enhanced skin deposition, slow and sustained drug release, higher antifungal activity, and significantly reduced skin irritation** compared to a conventional marketed formulation [5].

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To cite this document: Smolecule. [butenafine hydrochloride pharmacokinetics topical absorption skin distribution]. Smolecule, [2026]. [Online PDF]. Available at:

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